molecular formula C18H30O2 B12287762 5|A-Estran-3|A,17|A-diol

5|A-Estran-3|A,17|A-diol

Cat. No.: B12287762
M. Wt: 278.4 g/mol
InChI Key: QNKATSBSLLYTMH-UHFFFAOYSA-N
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Description

5α-Estran-3β,17α-diol is a steroid compound with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol It is a derivative of estrone and belongs to the class of androgens and estrogens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5α-Estran-3β,17α-diol typically involves the reduction of estrone or other related steroids. One common method is the catalytic hydrogenation of estrone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C .

Industrial Production Methods

Industrial production of 5α-Estran-3β,17α-diol often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5α-Estran-3β,17α-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5α-Estran-3β,17α-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5α-Estran-3β,17α-diol involves its interaction with androgen and estrogen receptors. It acts as a regulator of gonadotropin secretion and has been implicated in various hormonal pathways. The compound binds to specific receptors, leading to changes in gene expression and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5α-Estran-3β,17α-diol is unique due to its specific configuration and hydroxylation pattern, which confer distinct biological activities. Its ability to interact with both androgen and estrogen receptors makes it a versatile compound in research and therapeutic applications .

Properties

IUPAC Name

13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKATSBSLLYTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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